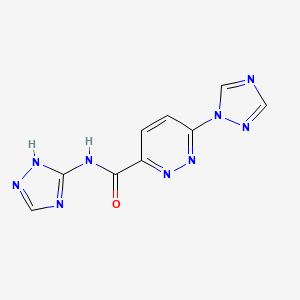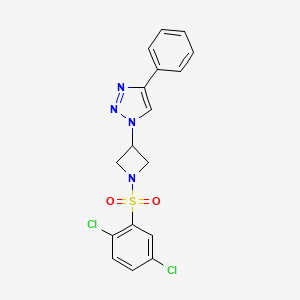
1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a multifaceted molecule that incorporates several functional groups and structural motifs which are of significant interest in modern synthetic chemistry. The molecule features a 1,2,3-triazole ring, a core structure prevalent in many pharmaceuticals and materials due to its stability and versatile reactivity. Additionally, it contains an azetidinyl moiety and a sulfonyl group attached to a dichlorophenyl ring, which could impart unique physical and chemical properties to the compound.
Synthesis Analysis
The synthesis of 1-substituted-1,2,3-triazoles, such as the one , can be challenging. However, a metal-free synthesis approach for 1-substituted-1,2,3-triazoles has been reported using ethenesulfonyl fluoride (ESF) and organic azides. This method is scalable and proceeds smoothly under metal-free conditions, yielding products in excellent yield. The triazole products from this method can further react under acidic conditions to form triazolium sulfonyl fluoride salts .
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, the structural analysis of related sulfone derivatives containing triazole moieties has been conducted. These studies include detailed X-ray crystallography to determine the arrangement of atoms within the crystal lattice, which is crucial for understanding the molecular geometry and potential intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of the triazole ring is well-documented, with the ability to participate in various reactions such as the Michael addition, as mentioned in the synthesis of triazolium sulfonyl fluoride salts . The presence of the sulfonyl group also suggests potential for further chemical modifications, as sulfonyl groups are known to be good leaving groups in substitution reactions or can be transformed into sulfonamides, which are prevalent in drug molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the dichlorophenyl sulfonyl and azetidinyl groups. The dichlorophenyl group could contribute to the lipophilicity of the molecule, while the sulfonyl group might increase its solubility in polar solvents. The azetidinyl group, being a strained four-membered ring, could impart reactivity to the molecule. The antimicrobial activity of related azetidinone-based phenyl sulfonyl pyrazoline derivatives has been studied, indicating that the azetidinone moiety can be a crucial pharmacophore in bioactive compounds . This suggests that the compound may also possess interesting biological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A one-pot procedure was developed for synthesizing novel 1,2,3-triazole derivatives, including compounds similar to 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, demonstrating good yields and confirming the structures through various spectroscopic methods (Sreerama et al., 2020).
- Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives were synthesized, characterized, and evaluated for their antibacterial and antifungal activities (Shah et al., 2014).
Biological Activities
- Novel 1,2,3-triazole derivatives exhibited significant in vitro antibacterial and free radical scavenging activities. Among them, specific compounds showed potent activity compared to standard drugs (Sreerama et al., 2020).
- Azetidinone derivatives were synthesized and evaluated for their anti-tubercular activity, with some showing promising results against Mycobacterium tuberculosis (Thomas et al., 2014).
Medicinal Chemistry and Drug Design
- Synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its moderate activity against various cancer cell lines highlights the significance of these compounds in drug design (Salinas-Torres et al., 2022).
- Isatin 1,2,3-triazoles were found to be potent inhibitors against caspase-3, an enzyme relevant in the context of cancer research (Jiang & Hansen, 2011).
Innovative Organic Syntheses
- Sulfonyl-1,2,3-triazoles are explored as convenient synthons for various heterocyclic compounds, showing potential in synthetic chemistry (Zibinsky & Fokin, 2013).
- Azomethine ylide, derived from 1-sulfonyl-1,2,3-triazole, is highlighted as an isolable 1,5-dipole useful in [5+2] cycloaddition reactions for new organic syntheses (Yoo, 2015).
Eigenschaften
IUPAC Name |
1-[1-(2,5-dichlorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c18-13-6-7-15(19)17(8-13)26(24,25)22-9-14(10-22)23-11-16(20-21-23)12-4-2-1-3-5-12/h1-8,11,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFLKFTXUWMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)
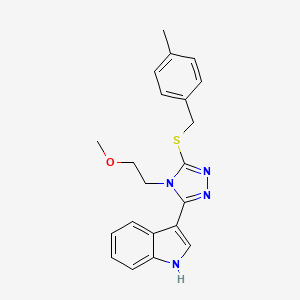
![Methyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3002026.png)
![5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B3002028.png)
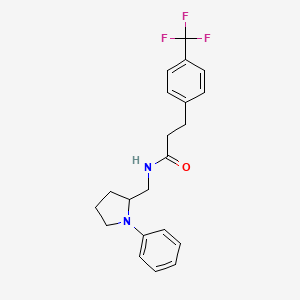
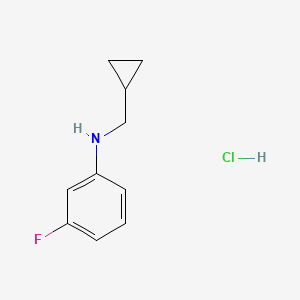


![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
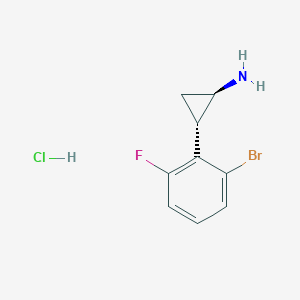
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
